molecular formula C16H29N3O7 B561669 Aminocaproic Nitrilotriacetic Acid CAS No. 1043881-31-7

Aminocaproic Nitrilotriacetic Acid

Cat. No.: B561669
CAS No.: 1043881-31-7
M. Wt: 375.422
InChI Key: FHJGDBAWMRVKAB-LBPRGKRZSA-N
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Description

Aminocaproic Nitrilotriacetic Acid is a compound that combines the properties of aminocaproic acid and nitrilotriacetic acid Aminocaproic acid is known for its antifibrinolytic properties, while nitrilotriacetic acid is a well-known chelating agent

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminocaproic Nitrilotriacetic Acid can be synthesized through a series of chemical reactions involving aminocaproic acid and nitrilotriacetic acid. The synthesis typically involves the following steps:

    Ring-opening hydrolysis of caprolactam: This step produces aminocaproic acid.

    Chelation reaction: Aminocaproic acid is reacted with nitrilotriacetic acid under controlled conditions to form this compound.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory synthesis but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Aminocaproic Nitrilotriacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Aminocaproic Nitrilotriacetic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in treating bleeding disorders due to its antifibrinolytic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Aminocaproic Nitrilotriacetic Acid can be compared with other similar compounds, such as:

    Aminocaproic Acid: Known for its antifibrinolytic properties but lacks the chelating ability of nitrilotriacetic acid.

    Nitrilotriacetic Acid: A well-known chelating agent but does not possess the antifibrinolytic properties of aminocaproic acid.

    Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with similar properties to nitrilotriacetic acid but different structural features.

The uniqueness of this compound lies in its combination of antifibrinolytic and chelating properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJGDBAWMRVKAB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652426
Record name N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043881-31-7
Record name N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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